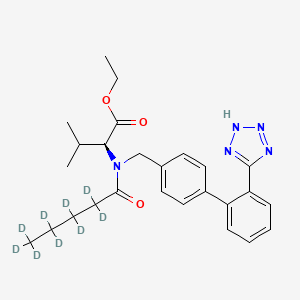
S1PR1 agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sphingosine-1-phosphate receptor 1 agonist 1 is a compound that activates the sphingosine-1-phosphate receptor 1. This receptor is a G protein-coupled receptor that plays a crucial role in immune cell trafficking, vascular development, and other physiological processes. The activation of sphingosine-1-phosphate receptor 1 by sphingosine-1-phosphate is essential for the egress of lymphocytes from lymphoid organs, making it a significant target for therapeutic interventions in autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 1 agonist 1 typically involves the use of sphingosine as a starting material. The synthetic route includes phosphorylation of sphingosine to produce sphingosine-1-phosphate, followed by modifications to enhance its agonistic activity towards sphingosine-1-phosphate receptor 1. Common reagents used in these reactions include phosphorylating agents such as phosphorus oxychloride and bases like triethylamine .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 1 agonist 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring and control of reaction parameters such as temperature, pH, and reaction time. Advanced purification techniques like chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Sphingosine-1-phosphate receptor 1 agonist 1 undergoes various chemical reactions, including phosphorylation, oxidation, and substitution. These reactions are essential for its synthesis and modification to enhance its biological activity .
Common Reagents and Conditions
Phosphorylation: Phosphorus oxychloride, triethylamine, and solvents like dichloromethane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions include phosphorylated sphingosine derivatives and modified sphingosine-1-phosphate analogs with enhanced agonistic activity towards sphingosine-1-phosphate receptor 1 .
Wissenschaftliche Forschungsanwendungen
Sphingosine-1-phosphate receptor 1 agonist 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study G protein-coupled receptor signaling pathways and receptor-ligand interactions.
Biology: Investigates the role of sphingosine-1-phosphate receptor 1 in immune cell trafficking, vascular development, and other physiological processes.
Medicine: Explores therapeutic potential in treating autoimmune diseases, multiple sclerosis, and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting sphingosine-1-phosphate receptor 1 for various medical conditions
Wirkmechanismus
Sphingosine-1-phosphate receptor 1 agonist 1 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 on the surface of lymphocytes and other cells. This binding activates the receptor, leading to the internalization and degradation of the receptor, thereby inhibiting lymphocyte egress from lymphoid organs. The activation of sphingosine-1-phosphate receptor 1 also triggers downstream signaling pathways involving G proteins, which regulate various cellular processes such as cell migration, proliferation, and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fingolimod (FTY720): A first-generation sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor 1 modulator with improved safety profile.
Uniqueness
Sphingosine-1-phosphate receptor 1 agonist 1 is unique due to its high specificity and potency towards sphingosine-1-phosphate receptor 1. Unlike other modulators, it provides a more targeted approach with fewer off-target effects, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C29H30N4O4 |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
1-[[7-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]spiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl]methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C29H30N4O4/c1-18(2)36-24-7-6-19(14-20(24)15-30)26-31-25(32-37-26)22-4-3-5-23-21(22)8-9-28(23)12-13-33(16-28)17-29(10-11-29)27(34)35/h3-7,14,18H,8-13,16-17H2,1-2H3,(H,34,35) |
InChI-Schlüssel |
LVQIRPLIHSHCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CCN(C5)CC6(CC6)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


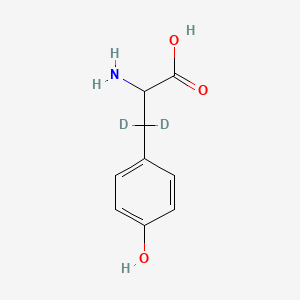
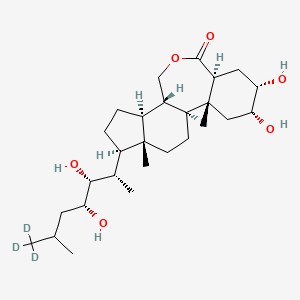

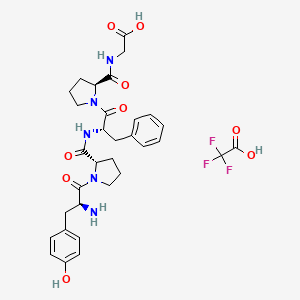

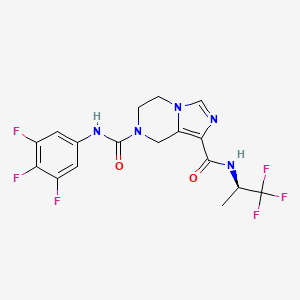


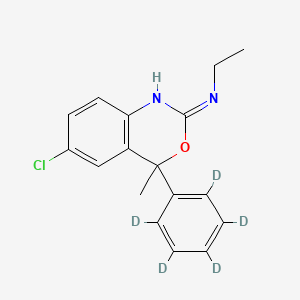
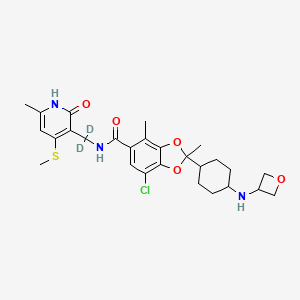
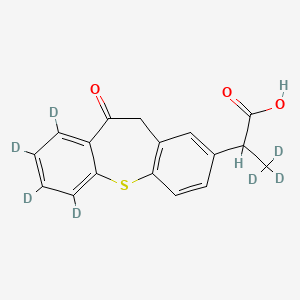

![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
